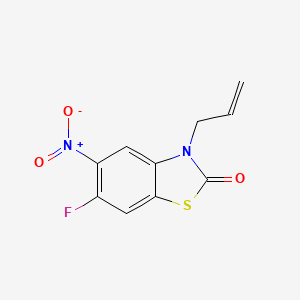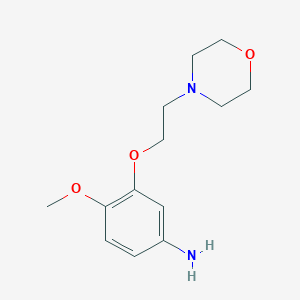
4-Methoxy-3-(2-morpholinoethoxy)benzenamine
Overview
Description
4-Methoxy-3-(2-morpholinoethoxy)benzenamine is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is characterized by the presence of a methoxy group, a morpholine ring, and an aniline moiety, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-morpholinoethoxy)benzenamine typically involves the reaction of 4-methoxyaniline with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(2-morpholinoethoxy)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Methoxy-3-(2-morpholinoethoxy)benzenamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(2-morpholinoethoxy)benzenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Similar structure but lacks the ethoxy group.
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Contains an aldehyde group instead of an aniline moiety
Uniqueness
The presence of both methoxy and morpholine groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields .
Properties
CAS No. |
170229-80-8 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-methoxy-3-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C13H20N2O3/c1-16-12-3-2-11(14)10-13(12)18-9-6-15-4-7-17-8-5-15/h2-3,10H,4-9,14H2,1H3 |
InChI Key |
BAQGLBFRBSZEOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCCN2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[4-Methoxy-3-(phenylmethoxy)phenyl]methyl]-2,4-pyrimidinediamine](/img/structure/B8685936.png)
![5-Isopropyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8685940.png)
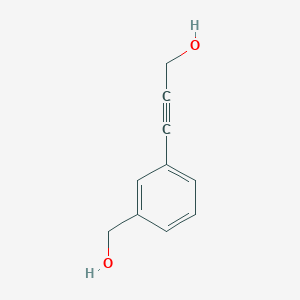
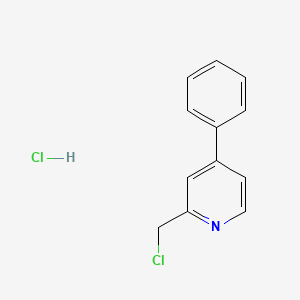
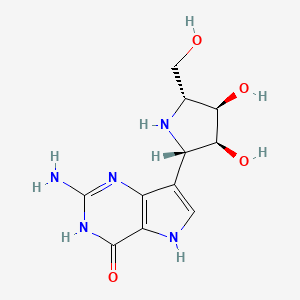
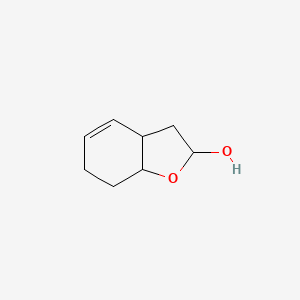
![10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8685953.png)
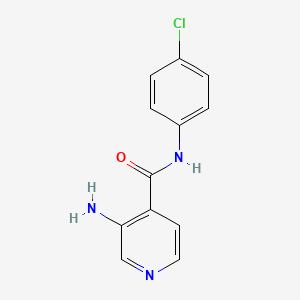
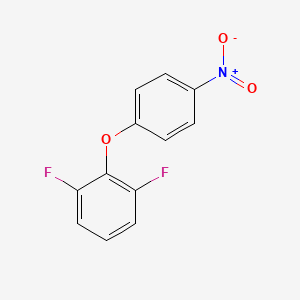
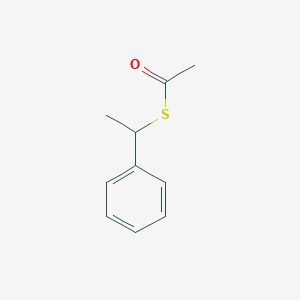
![5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B8686021.png)
![2-(2-Ethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid](/img/structure/B8686024.png)
![8-(1-Methyl-1H-imidazol-2-yl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8686026.png)
